molecular formula C10H9NO2 B1510287 Ethyl 6-ethynylpicolinate CAS No. 1379302-65-4

Ethyl 6-ethynylpicolinate

Cat. No.: B1510287
CAS No.: 1379302-65-4
M. Wt: 175.18 g/mol
InChI Key: VQRWDYUSCLOARS-UHFFFAOYSA-N
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Description

Ethyl 6-ethynylpicolinate is an organic compound . It is used for research and development purposes .


Molecular Structure Analysis

The this compound molecule contains a total of 22 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 Pyridine(s) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.18 . It is a colorless to slightly yellow liquid . Its boiling point is approximately 302.8±27.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, derived from Ethyl 2-methyl-2,3-butadienoate and N-tosylimines, demonstrate the utility of ethyl 6-ethynylpicolinate in synthesizing functionalized tetrahydropyridines. This process is significant for its excellent yields and complete regioselectivity, offering potential in various synthetic applications (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibitors for Industrial Processes

This compound derivatives have shown effectiveness as corrosion inhibitors, particularly in industrial pickling processes for mild steel. The inhibitors, like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, exhibit high efficiencies and form protective adsorbed films on metal surfaces, as confirmed by various spectroscopic methods (Dohare, Ansari, Quraishi, & Obot, 2017).

Structural and Rearrangement Studies

Research involving ethyl, ethenyl, and ethynyl anions, including this compound, has contributed to understanding structural and rearrangement processes. Such studies are essential in theoretical chemistry, helping to comprehend reaction mechanisms and molecular behavior (Li, Nobes, & Radom, 1987).

Antibacterial Applications

This compound derivatives have been investigated for their antibacterial properties. This research has led to the development of compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showing significant activity against various Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Conformational Mobility in Chemical Structures

The conformational mobility of compounds like this compound is crucial in understanding chemical reactions and molecular dynamics. Studies on calix[6]arenes with ethyl groups at the lower rim have provided insights into the effects of different functionalities on molecular conformation (Akine, Goto, & Kawashima, 2001).

Metabolism and Analytical Chemistry

This compound has relevance in studies concerning ethanol metabolism, like the determination of ethyl glucuronide in biological samples. This area of research is vital in forensic science and toxicology (Schmitt, Aderjan, Keller, & Wu, 1995).

Safety and Hazards

Ethyl 6-ethynylpicolinate is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Properties

IUPAC Name

ethyl 6-ethynylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h1,5-7H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRWDYUSCLOARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743755
Record name Ethyl 6-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379302-65-4
Record name Ethyl 6-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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